molecular formula C13H15NO4 B8723567 Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester CAS No. 110751-41-2

Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester

Cat. No. B8723567
CAS RN: 110751-41-2
M. Wt: 249.26 g/mol
InChI Key: WPIUICUWBBLVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110751-41-2

Product Name

Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4-acetamido-2-hydroxy-3-prop-2-enylbenzoate

InChI

InChI=1S/C13H15NO4/c1-4-5-9-11(14-8(2)15)7-6-10(12(9)16)13(17)18-3/h4,6-7,16H,1,5H2,2-3H3,(H,14,15)

InChI Key

WPIUICUWBBLVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)C(=O)OC)O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

84 g of methyl 2-allyloxy-4-acetaminobenzoate and 84 g of N-methylpyrrolidone were introduced into a 500 ml round-bottomed flask. The contents were heated quickly to reflux which was then maintained for 30 minutes, and the solution was then cooled slightly and poured into water. Crystallation was immediate. The same operations were repeated with the same quantities of methyl 2-allyloxy-4-acetaminobenzoate and N-methylpyrrolidone and the products from the two trials were combined and cooled, drained, washed with water and dried at 50° C.
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5 g (20.1 mmol) of the allyl ether from Example 19 in 20 ml of toluene is heated at 200° C. in a sealed tube for 24 hours. After cooling to room temperature a precipitate begins forming and the reaction mixture is cooled further to 0° C. The precipitate is filtered off and allowed to air dry, giving methyl 3-allyl-4-acetylaminosalicylate which can be used directly in the next step.
Name
allyl ether
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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